An In-depth Technical Guide to N-Benzoyl-L-threonine methyl ester
An In-depth Technical Guide to N-Benzoyl-L-threonine methyl ester
CAS Number: 79893-89-3
This document provides a comprehensive technical overview of N-Benzoyl-L-threonine methyl ester, a key chiral intermediate and building block in synthetic organic chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery, peptide synthesis, and fine chemical manufacturing.
Compound Identification and Properties
N-Benzoyl-L-threonine methyl ester is a derivative of the essential amino acid L-threonine, where the amino group is protected by a benzoyl group and the carboxylic acid is esterified with methanol. This dual modification makes it a valuable precursor for peptide synthesis and the development of complex chiral molecules.
Physicochemical Data
The key quantitative properties of N-Benzoyl-L-threonine methyl ester are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 79893-89-3 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | |
| Molecular Weight | 237.25 g/mol | |
| Melting Point | 97-99 °C | |
| Optical Activity | [α]₂₁/D +23° (c=5 in ethanol) | |
| Appearance | White to off-white powder/solid | N/A |
| Purity | Typically ≥95-99% | [1] |
Chemical Structure
The structure of N-Benzoyl-L-threonine methyl ester, with the IUPAC name methyl (2S,3R)-2-(benzoylamino)-3-hydroxybutanoate, incorporates two stereocenters, defining its specific three-dimensional conformation.
Synthesis and Experimental Protocols
The synthesis of N-Benzoyl-L-threonine methyl ester is typically achieved through a two-step process starting from L-threonine. The general workflow involves the esterification of the carboxylic acid followed by the N-benzoylation of the amino group.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: General synthesis workflow for N-Benzoyl-L-threonine methyl ester.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol consolidates common laboratory procedures for the synthesis of N-Benzoyl-L-threonine methyl ester.
Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool 100 mL of anhydrous methanol to 0-5 °C using an ice bath.
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Reagent Addition: Slowly add acetyl chloride (or thionyl chloride) to the cooled methanol with constant stirring. Following this, add L-Threonine to the solution.
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Reaction: Heat the resulting solution to reflux and maintain for approximately 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to yield the crude L-Threonine methyl ester hydrochloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of N-Benzoyl-L-threonine methyl ester
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Setup: Dissolve the crude L-Threonine methyl ester hydrochloride in an anhydrous solvent such as methanol or dichloromethane (CH₂Cl₂) in a flask under an inert nitrogen atmosphere.
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Base Addition: Add a suitable base, such as triethylamine (Et₃N), to the solution to neutralize the hydrochloride salt.
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Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-12 hours. Monitor the completion of the reaction by TLC.
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Work-up and Purification:
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Remove the solvent under reduced pressure.
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Add water to the residue and perform a liquid-liquid extraction using a solvent like ethyl acetate (3x).
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Combine the organic layers and wash successively with water and a saturated brine solution.
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Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to obtain the crude product.
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The final N-Benzoyl-L-threonine methyl ester can be purified by recrystallization or column chromatography to yield a white solid.
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Applications in Research and Drug Development
The unique structural features of N-Benzoyl-L-threonine methyl ester make it a valuable tool for chemists in various fields.
Peptide Synthesis
As an N-protected amino acid ester, this compound is a fundamental building block in solution-phase peptide synthesis. The methyl ester protects the C-terminus, while the benzoyl group protects the N-terminus, allowing for controlled peptide bond formation. The benzoyl group is stable under a variety of conditions, and the methyl ester can be selectively cleaved when required.
Chiral Intermediate for Bioactive Molecules
The inherent chirality of N-Benzoyl-L-threonine methyl ester makes it an important starting material for the asymmetric synthesis of complex, high-value molecules. It serves as a precursor for key structural motifs found in various pharmaceuticals. For instance, it is a documented intermediate in the synthesis of chiral oxazolidinones, which form the core of several modern antibiotics. It has also been utilized in the synthetic pathways for promising thiopeptide antibiotic candidates, such as AJ-024.[2]
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:
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Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm.
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Amide Proton (N-H): A doublet around δ 6.5-7.5 ppm.
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Alpha-Proton (α-H): A multiplet around δ 4.8 ppm.
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Beta-Proton (β-H): A multiplet around δ 4.3 ppm.
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Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.7 ppm.
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Gamma-Protons (-CH₃): A doublet around δ 1.2 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide complementary information:
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Ester Carbonyl: A signal in the range of δ 170-173 ppm.
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Amide Carbonyl: A signal in the range of δ 167-169 ppm.
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Aromatic Carbons: Multiple signals between δ 127-134 ppm.
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Beta-Carbon (β-C): A signal around δ 67 ppm.
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Alpha-Carbon (α-C): A signal around δ 58 ppm.
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Methyl Ester Carbon: A signal around δ 52 ppm.
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Gamma-Carbon: A signal around δ 20 ppm.
FT-IR Spectroscopy (Predicted)
The infrared spectrum is expected to display characteristic absorption bands confirming the presence of key functional groups:
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N-H Stretch: A band around 3300-3400 cm⁻¹.
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O-H Stretch: A broad band around 3400-3500 cm⁻¹.
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Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
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Ester C=O Stretch: A strong, sharp band around 1740-1750 cm⁻¹.
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Amide I C=O Stretch: A strong band around 1640-1660 cm⁻¹.
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Amide II N-H Bend: A band around 1520-1550 cm⁻¹.
Safety and Handling
N-Benzoyl-L-threonine methyl ester should be handled in accordance with standard laboratory safety procedures.
| Safety Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn at all times. |
| Handling | Use in a well-ventilated area or a fume hood. Avoid generating dust. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
| Storage Class | 11 - Combustible Solids. |
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. This product is intended for research and development purposes only.
